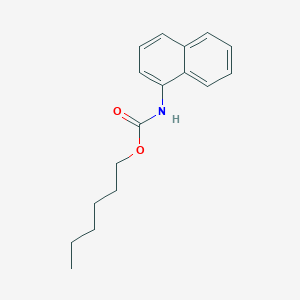

Hexyl naphthalen-1-ylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

39994-78-0 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

hexyl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C17H21NO2/c1-2-3-4-7-13-20-17(19)18-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12H,2-4,7,13H2,1H3,(H,18,19) |

InChI Key |

OYAKUVCMHKQYQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Mechanistic Investigations of Carbamate Formation Pathways

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The formation of aryl carbamates from isocyanates and alcohols has been the subject of numerous experimental and computational investigations. These studies provide a framework for understanding the synthesis of Hexyl naphthalen-1-ylcarbamate.

Uncatalyzed Reaction: The reaction between an aryl isocyanate, such as 1-naphthyl isocyanate, and an alcohol like hexanol can proceed without a catalyst. Experimental kinetic studies on the reaction of phenyl isocyanate with various alcohols have shown that the uncatalyzed reaction follows second-order kinetics at high alcohol concentrations. researchgate.net However, deviations can occur due to the autocatalytic effect of the carbamate (B1207046) product. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to model the reaction of isocyanates with methanol (B129727) associates. These studies suggest that the process involves a concerted asymmetric transition state. nethouse.ru

Catalyzed Reaction: The synthesis of N-aryl carbamates can be significantly accelerated using catalysts.

Base Catalysis: The addition of H-acidic compounds like alcohols to isocyanates can be catalyzed by bases. The mechanism depends on the acidity of the alcohol and the basicity of the catalyst. For common alcohols, the reaction may proceed through a concerted single-step mechanism where proton transfer to the base and nucleophilic addition to the isocyanate occur simultaneously. rsc.org

Metal Catalysis: Transition metal catalysts, particularly those based on palladium and nickel, are effective for the synthesis of N-aryl carbamates.

Palladium-Catalyzed Synthesis: An efficient method for synthesizing N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgmit.edumit.edunih.govnih.govmit.eduacs.org This reaction proceeds through the in situ formation of an aryl isocyanate intermediate.

Nickel-Catalyzed Synthesis: Nickel-catalyzed photoredox N-arylation of carbamates with aryl electrophiles provides a viable alternative to traditional palladium-catalyzed methods. organic-chemistry.org The proposed mechanism involves the oxidative addition of Ni(0) to the aryl halide, followed by ligand exchange with the carbamate and reductive elimination. organic-chemistry.org Another nickel-catalyzed approach involves the amination of aryl carbamates, where computational studies suggest that reductive elimination is the rate-determining step. nih.gov

Identification and Characterization of Key Intermediates and Transition States

Computational studies have been instrumental in identifying and characterizing the intermediates and transition states involved in carbamate formation.

For the uncatalyzed reaction between an isocyanate and an alcohol, a four-centered transition state has been proposed. In the case of alcohol-catalyzed reactions, the transition state incorporates additional alcohol molecules, which facilitate proton transfer and lower the activation barrier. nih.gov DFT calculations on the reaction of methyl isocyanate with methanol associates have identified a concerted asymmetric transition state where the N-H bond formation is more advanced than the C-O bond formation. nethouse.ru

In a proposed two-step mechanism for urethane (B1682113) formation in the presence of excess isocyanate, an allophanate (B1242929) intermediate is formed via a six-centered transition state. researchgate.netmdpi.comnih.gov This intermediate then proceeds through a four-centered transition state involving a hydrogen shift to yield the carbamate and regenerate an isocyanate molecule. mdpi.com

The table below summarizes the key species involved in a proposed isocyanate-excess reaction mechanism for urethane formation.

| Species | Description |

| RC | Reactive Complex |

| TS | Transition State Structure |

| IM | Intermediate |

| PC | Product Complex |

| This data is based on a computational study of phenyl isocyanate and 1-propanol (B7761284) and is presented as an analogy for the formation of this compound. researchgate.net |

In metal-catalyzed reactions, the key intermediates are well-defined organometallic species. For instance, in the nickel-catalyzed N-arylation, a Ni(0) species undergoes oxidative addition to the aryl halide to form a Ni(II)-aryl intermediate. organic-chemistry.org

Energetic Profiles and Activation Energy Determinations for Carbamate Synthesis

The experimental activation energies for the uncatalyzed reaction of aryl isocyanates with alcohols typically fall within the range of 17–54 kJ/mol. nih.gov The specific value is influenced by the solvent and the ratio of the reactants. nih.gov For instance, microreactor-assisted studies on the reaction of phenyl isocyanate with primary alcohols have determined apparent activation energies of approximately 30 kJ/mol. researchgate.net

Computational studies provide further insights into the energetics of these reactions. For the reaction of phenyl isocyanate with 1-propanol, the following activation energies were determined experimentally: nih.gov

| Reaction Condition | Apparent Activation Energy (kJ/mol) |

| Stoichiometric | 35.4 |

| Alcohol Excess | 29.5 |

| Isocyanate Excess | 25.1 |

| This data is provided as an analogy for the formation of this compound. |

Theoretical calculations have shown that the energy barrier for the direct bimolecular reaction between an isocyanate and an alcohol is significantly high (over 100 kJ/mol). nih.gov However, the incorporation of additional alcohol molecules into the transition state substantially lowers this barrier. nih.gov In a computational study of urethane formation with excess isocyanate, the reaction barrier for the formation of the allophanate intermediate via a six-centered transition state was calculated to be 62.6 kJ/mol in a THF model. researchgate.netmdpi.comnih.gov The subsequent step, involving a 1,3-H shift to form the urethane, has a lower activation barrier. nih.gov

The Role of Catalysts, Ligand Design, and Additives in Reaction Control

Catalysts, ligands, and additives play a crucial role in controlling the rate and selectivity of carbamate synthesis.

Catalysts: As previously discussed, both base and metal catalysts can significantly accelerate carbamate formation. The choice of catalyst can also influence the reaction mechanism. For example, tertiary amines are proposed to catalyze the alcohol-isocyanate reaction through a concerted termolecular mechanism, while anionic catalysts operate via a stepwise mechanism involving alcoholate anions. rsc.org Group VIII transition metal complexes are particularly effective for the catalytic synthesis of carbamates from nitroaromatics. researchgate.net

Ligand Design: In metal-catalyzed C-N cross-coupling reactions, the design of the ligand is critical for achieving high efficiency and selectivity. nih.gov For palladium-catalyzed N-arylation reactions, monodentate phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are commonly employed. nih.gov The steric and electronic properties of the ligand can influence the rate of the reaction and the stability of the catalytic species. mit.edu For instance, in the nickel-catalyzed amination of aryl carbamates, the use of specific ligands is crucial for the success of the transformation. nih.gov

Additives: Additives can also have a significant impact on the reaction outcome. In the palladium-catalyzed synthesis of N-aryl carbamates from aryl halides, the choice of base is important. mit.edu In some cases, additives like 2-hydroxypyridine (B17775) have been used in zirconium(IV)-catalyzed exchange processes to form carbamates. acs.orgorganic-chemistry.org

Stereochemical Course of Carbamate Substitution Reactions

The stereochemistry of carbamate formation is particularly relevant when chiral substrates or catalysts are involved. The study of stereochemistry in organic synthesis is fundamental to understanding and controlling the three-dimensional arrangement of atoms in molecules, which in turn dictates their chemical and physical properties. rijournals.comresearchgate.net

In the context of carbamate synthesis, stereochemical control can be achieved through various strategies, including the use of chiral catalysts and auxiliaries. rijournals.com For example, stereospecific nickel-catalyzed cross-coupling reactions of benzylic carbamates with arylboronic esters have been developed. In these reactions, the absolute stereochemistry of the product can be controlled by the choice of an achiral ligand. The use of tricyclohexylphosphine (B42057) (PCy₃) leads to retention of configuration at the electrophilic carbon, while an N-heterocyclic carbene (NHC) ligand such as SIMes results in inversion of configuration. nih.gov This catalyst-dependent control of the stereochemical outcome highlights the intricate role of the ligand in the reaction mechanism. nih.gov

Furthermore, diastereoselective C-H amination reactions using chiral sulfamate (B1201201) esters have been reported to proceed with high levels of stereocontrol using achiral Rh-carboxylate catalysts. acs.org The observed stereoinduction can be rationalized by a proposed transition state model. acs.org These examples underscore the importance of noncovalent interactions and catalyst design in dictating the stereochemical course of reactions leading to nitrogen-containing compounds. acs.org

Computational Chemistry in the Study of Carbamate Systems

Quantum Chemical Investigations of Carbamate (B1207046) Structures and Conformations

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of molecules like Hexyl naphthalen-1-ylcarbamate. These methods, particularly Density Functional Theory (DFT), can predict the relative energies of different conformers, which arise from the rotation around single bonds.

A conformational analysis of a related compound, 1-(naphthyl)-N,N-dimethyl carbamate, has been performed in the context of its interaction with palladium catalysts. nih.gov Such studies provide the optimized geometries and relative energies of different spatial arrangements of the molecule.

Table 1: Representative Conformational Analysis Data for a Generic Arylcarbamate

| Conformer | Dihedral Angle (O=C-N-C_aryl) | Relative Energy (kcal/mol) |

| Trans | 180° | 0.00 |

| Cis | 0° | 3.5 - 5.0 |

| Skew | 90° | > 10.0 (Transition State) |

Note: The data presented is illustrative for a generic arylcarbamate and serves as an example of typical computational outputs.

Molecular Modeling of Aggregation States and Solvation Effects on Carbamate Reactivity

Molecular modeling techniques, including molecular dynamics (MD) simulations, are employed to study the behavior of carbamate molecules in condensed phases. These simulations can reveal how molecules of this compound might aggregate in solution or in the solid state, and how the solvent influences their conformational preferences and reactivity.

In nonpolar solvents, arylcarbamates can form aggregates through dipole-dipole interactions and π-stacking of the aromatic naphthyl rings. MD simulations can predict the preferred aggregation numbers and the geometry of these clusters. The presence of a solvent is known to affect the conformational equilibrium. Polar solvents will stabilize more polar conformers, potentially altering the energy difference between cis and trans forms of the carbamate linkage.

Microsolvation studies on related carbamates, where the effect of a few explicit solvent molecules is calculated using quantum chemistry, have shown that hydrogen bonding from protic solvents to the carbonyl oxygen can significantly impact the molecular structure and reactivity. researchgate.net For this compound in a protic solvent, similar interactions are expected to play a crucial role.

Density Functional Theory (DFT) Applications for Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate reaction mechanisms. It allows for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed energy profile of a reaction pathway.

For this compound, DFT could be applied to study various reactions, such as its formation or degradation. For instance, the palladium-catalyzed synthesis of N-aryl carbamates is a relevant reaction class. mit.edu A DFT study on the Suzuki-Miyaura reactions of aryl sulfamates included a comparative analysis of the reactivity of aryl carbamates. nih.gov The study calculated the energy barrier for the oxidative addition of 1-(naphthyl)-N,N-dimethyl carbamate to a palladium catalyst, which is the rate-limiting step in many cross-coupling reactions. The calculated Gibbs free energy of activation for this step was found to be prohibitively high, explaining the low reactivity of aryl carbamates in this specific catalytic system. nih.gov

Table 2: Calculated Activation Energy for a Key Reaction Step of a Naphthyl Carbamate Analog

| Reactant | Catalyst System | Reaction Step | ΔG‡ (kcal/mol) | Reference |

| 1-(naphthyl)-N,N-dimethyl carbamate | PdXPhos_Bi | Oxidative Addition | 35.1 | nih.gov |

This type of analysis is crucial for understanding and optimizing reaction conditions for the synthesis and transformation of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Understanding Molecular Features and Reactivity Indices

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed property.

For a class of compounds including this compound, a QSAR study could be developed to predict properties such as herbicidal activity, enzyme inhibition, or other biological effects. Molecular descriptors can be calculated from the 3D structure of the molecule and can be of various types: steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and topological (e.g., connectivity indices).

For example, a 3D-QSAR study on a series of O-biphenyl carbamates as dual modulators of dopamine (B1211576) D3 receptor and fatty acid amide hydrolase was able to rationalize the structural features responsible for their activity. epa.gov Similarly, QSAR studies on carbamate-based inhibitors of acetylcholinesterase have been used to guide the design of new potent inhibitors. nih.govplos.org These studies typically identify key molecular fields (steric, electrostatic) that are correlated with activity.

Table 3: Common Descriptors Used in QSAR Studies of Carbamates

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Balaban J index | Molecular branching |

| Hydrophobicity | LogP | Partitioning between octanol (B41247) and water |

Predictive Computational Models for Carbamate Design and Chemical Transformation

Building on the foundations of quantum chemistry and QSAR, predictive computational models can be developed to design new carbamate derivatives with desired properties and to predict the outcomes of their chemical transformations. These models can be used to screen virtual libraries of compounds before their synthesis, saving time and resources.

For instance, if the goal is to design a more potent analog of this compound for a specific biological target, a QSAR model can be used to suggest modifications to the structure that are likely to increase activity. Machine learning and deep learning models are increasingly being used to develop more accurate predictive models for chemical reactivity and biological activity. nih.govnih.gov

Computational models can also predict the sites of metabolism of a drug candidate, which is a crucial aspect of drug development. By predicting how a molecule like this compound might be metabolized by enzymes in the body, potential toxic metabolites can be identified early in the design process. These predictive models are becoming an indispensable tool in modern chemistry and drug discovery.

Structure Activity Relationship Sar Studies in Non Biological Contexts

Influence of Alkyl and Naphthyl Moieties on Carbamate (B1207046) Chemical Reactivity

The chemical reactivity of the carbamate group in Hexyl naphthalen-1-ylcarbamate is significantly influenced by the electronic and steric properties of its constituent hexyl and naphthyl groups. The hexyl group, being an alkyl chain, is generally considered to be electron-donating through an inductive effect. This can slightly increase the electron density on the oxygen atom of the carbamate, potentially affecting its nucleophilicity and the reactivity of the adjacent carbonyl group.

Conversely, the naphthalen-1-yl group, a large aromatic system, can exert more complex electronic effects. Aromatic groups attached to the nitrogen of a carbamate can influence the delocalization of the nitrogen's lone pair of electrons. acs.org Depending on the specific electronic nature of the aromatic system, it can either enhance or reduce the reactivity of the carbamate. In the case of the naphthyl group, its extended π-system can participate in resonance with the carbamate linkage, which can impact the stability and reactivity of the C-N bond. nd.edu The reactivity of the carbamate is also a critical factor in its potential role in organic synthesis, where it might serve as an intermediate or a protecting group. nih.gov

Steric and Electronic Effects on Carbamate Stability and Functionality

The stability of the carbamate linkage is a crucial factor in its functionality and is governed by both steric and electronic effects. nih.gov The bulky naphthyl group in this compound introduces significant steric hindrance around the nitrogen atom. An increase in steric hindrance near the nitrogen atom can lead to a reduction in carbamate stability. nih.gov This steric strain can influence the planarity of the carbamate group, which in turn affects the degree of resonance stabilization. nih.gov

| Structural Moiety | Primary Effect | Influence on Carbamate Group |

|---|---|---|

| Hexyl Group | Inductive (Electron-Donating) | May slightly increase electron density on the ester oxygen, potentially affecting reactivity. |

| Naphthyl Group | Steric Hindrance | Increases steric bulk around the nitrogen, which can decrease the stability of the carbamate. nih.gov |

| Naphthyl Group | Electronic (Resonance) | The aromatic system can delocalize the nitrogen's lone pair, influencing the C-N bond character and rotational barrier. nd.edu |

Analysis of Amide Resonance and Rotational Barriers within the Carbamate Group

A key feature of the carbamate group is the presence of amide resonance, which results in a partial double bond character for the C-N bond and restricts rotation around it. nih.govacs.org This restricted rotation can lead to the existence of syn and anti conformational isomers. nih.gov The energy barrier to this rotation is a critical parameter that influences the conformational dynamics of the molecule.

For carbamates in general, the rotational barrier of the C-N bond is lower than that of structurally similar amides due to steric and electronic perturbations from the additional oxygen atom. nih.gov In this compound, the nature of the substituents on the nitrogen and oxygen atoms further modulates this barrier. Electron-withdrawing groups attached to the nitrogen, such as an aryl group, can decrease the rotational barrier by reducing the electron density on the nitrogen and thus the double bond character of the C-N bond. nd.eduacs.org Therefore, the naphthyl group in this compound is expected to lower the rotational barrier compared to an N-alkyl carbamate. acs.org The specific value of the rotational barrier is also influenced by the solvent environment. acs.org

| Factor | Influence on this compound | General Principle |

|---|---|---|

| Amide Resonance | Confers partial double bond character to the C-N bond, leading to restricted rotation. | A fundamental property of amides and carbamates. nih.govresearchgate.net |

| Rotational Barrier (C-N bond) | Expected to be lower than in a comparable amide due to the electronic effect of the ester oxygen. nih.gov | Carbamate rotational barriers are typically 3-4 kcal/mol lower than in amides. nih.gov |

| Naphthyl Substituent | The electron-withdrawing nature of the aryl group is expected to further lower the rotational barrier. acs.org | N-aryl substituents generally decrease the C-N rotational barrier in carbamates. nd.edu |

Modulation of Inter- and Intramolecular Interactions of Carbamate Compounds in Chemical Systems

The carbamate functionality is capable of participating in a variety of non-covalent interactions that are crucial in determining the macroscopic properties of materials. nih.govacs.org The N-H group of a primary or secondary carbamate can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. nih.gov These hydrogen bonding capabilities are fundamental to the structure of polyurethane polymers, where they contribute significantly to the material's strength and thermal properties.

In this compound, the N-H group can form hydrogen bonds with suitable acceptors in its environment. The naphthyl group, with its large, electron-rich aromatic system, can participate in π-π stacking interactions with other aromatic molecules. The flexible hexyl chain, on the other hand, can engage in weaker van der Waals interactions. The ability to form these diverse interactions suggests that this compound could be used to modulate the properties of chemical systems, for instance, by influencing the self-assembly of molecules in solution or in the solid state.

Structure-Property Relationships in Materials Science Applications

The unique combination of a rigid aromatic unit and a flexible alkyl chain makes this compound and similar molecules interesting candidates for applications in materials science. The carbamate linkage itself is the basis for polyurethanes, a highly versatile class of polymers. wikipedia.org

Carbamates are integral to the structure of polyurethanes, which are synthesized through the reaction of diisocyanates and diols. wikipedia.org The properties of these polymers can be tailored by carefully selecting the monomers. Incorporating a monomer with a structure similar to this compound could impart specific properties to the resulting polymer. The rigid and bulky naphthyl group could enhance the thermal stability and mechanical strength of the polymer, while the flexible hexyl chain could act as an internal plasticizer, increasing the flexibility of the material. Carbamates are an emerging class for the backbone of sequence-defined polymers, where control over the primary sequence can lead to new functional materials. nih.govacs.org

Beyond their role as polymer building blocks, carbamates can also function as additives in advanced materials. For example, they are used in the paint and coatings industry. nih.gov The specific structure of this compound suggests it could act as a compatibilizer in polymer blends, with the naphthyl group interacting favorably with aromatic polymers and the hexyl group with aliphatic polymers. Its ability to form hydrogen bonds could also be exploited to improve the adhesion between different layers in a composite material. The chemical stability of the carbamate group is a key consideration for its use as an additive, as it must withstand the processing conditions of the host material. nih.gov

Advanced Analytical Techniques for Carbamate Characterization and Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is indispensable for determining the molecular architecture of hexyl naphthalen-1-ylcarbamate. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about organic compounds in both solid and liquid states. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and relative number of different types of atoms. jchps.com

¹H NMR: Proton NMR provides information about the different types of hydrogen atoms in the this compound molecule. The spectrum would show distinct signals for the protons on the naphthalene (B1677914) ring, the N-H proton of the carbamate (B1207046) group, and the various methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the hexyl chain. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern reveals the number of neighboring protons.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The spectrum would be expected to show signals for the ten carbons of the naphthalene ring, the carbonyl carbon of the carbamate group, and the six carbons of the hexyl chain.

¹⁵N NMR: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the nitrogen atom in the carbamate linkage. Its chemical shift is highly sensitive to the electronic environment, offering valuable data on bonding and structure.

Dynamic NMR (DNMR): This technique is used to study dynamic processes such as conformational changes or restricted rotation around bonds. In carbamates, rotation around the C-N bond can sometimes be slow on the NMR timescale, leading to the observation of distinct signals for different conformers at low temperatures. DNMR studies could provide information on the rotational barrier and conformational dynamics of the carbamate group in this compound.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene Ring | ~7.4 - 8.2 | ~110 - 135 |

| Carbamate N-H | ~6.5 - 7.5 (broad) | N/A |

| Carbamate C=O | N/A | ~153 - 155 |

| Hexyl -OCH₂- | ~4.2 | ~65 |

| Hexyl -(CH₂)₄- | ~1.3 - 1.8 | ~22 - 32 |

| Hexyl -CH₃ | ~0.9 | ~14 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ponder.ing The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. youtube.com

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the key functional groups:

N-H Stretching: A distinct peak in the range of 3200-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the carbamate group.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are characteristic of the C-H bonds in the aliphatic hexyl chain. Aromatic C-H stretching from the naphthalene ring would appear at slightly higher wavenumbers, typically above 3000 cm⁻¹. libretexts.org

C=O Stretching: A very strong and sharp absorption band in the region of 1680-1730 cm⁻¹ is the most prominent feature of the spectrum, indicative of the carbonyl (C=O) group of the carbamate. libretexts.org

C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic naphthalene ring.

C-O Stretching: The spectrum would also show strong absorptions in the 1200-1300 cm⁻¹ range, corresponding to the C-O single bond stretching of the carbamate ester group. oregonstate.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretching | 3200 - 3400 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Carbonyl (C=O) | Stretching | 1680 - 1730 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Ester (C-O) | Stretching | 1200 - 1300 | Strong |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or complex environmental and biological matrices. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for the analysis of carbamates, as many can be thermally labile and may decompose under the high temperatures used in gas chromatography. oup.comtaylorfrancis.com For this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The naphthalene moiety provides a strong chromophore, making it highly suitable for detection by a UV detector. oup.com A photodiode array (PDA) detector could be used to obtain a full UV spectrum, aiding in peak identification and purity assessment. usgs.gov Fluorescence detection could also be employed, as the naphthalene ring is fluorescent, offering enhanced sensitivity and selectivity.

Gas Chromatography (GC): If this compound is sufficiently thermally stable, GC can be a high-resolution separation technique. A capillary column with a nonpolar or medium-polarity stationary phase would be used. Detection is typically achieved with a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity for nitrogen-containing compounds like carbamates.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a chromatographic separation technique (hyphenation), it becomes a powerful tool for unambiguous identification and quantification.

LC-MS/MS and GC-MS/MS: The coupling of HPLC or GC with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and specificity for trace analysis. uq.edu.aunih.govnih.gov In this technique, the analyte is first separated chromatographically and then ionized. The resulting molecular ion (or a protonated/adduct ion) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure and can be used for highly selective detection and confirmation. nih.gov For this compound, expected fragmentation pathways would involve the cleavage of the carbamate bond, leading to ions corresponding to the hexanol and naphthalenyl isocyanate moieties, or the loss of the hexyl chain. The fragment ion corresponding to 1-hexylnaphthalene (B1634069) may also be observed. nist.gov

Capillary Zone Electrophoresis (CZE) for Carbamate Analysis

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates analytes based on their differential migration in an electric field. nih.govresearchgate.net While often used for charged species, neutral compounds like this compound can be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CZE where a surfactant is added to the buffer to form micelles. bohrium.com The neutral analyte partitions between the aqueous buffer and the pseudo-stationary micellar phase, allowing for separation. CZE offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption. researchgate.net Detection is typically performed using UV-Vis absorbance. For some carbamates, indirect determination is possible after hydrolysis to form an easily detectable species, such as 1-naphthol (B170400) in this case. researchgate.net

Sample Preparation and Preconcentration Strategies for Complex Chemical Matrices

The accurate determination of carbamates, including this compound, in complex samples such as environmental or biological matrices, necessitates meticulous sample preparation and often a preconcentration step. These procedures are critical for removing interfering substances and increasing the analyte concentration to a level amenable to instrumental detection. The choice of technique is largely dependent on the physicochemical properties of the analyte and the nature of the sample matrix.

Commonly employed strategies for the extraction and preconcentration of carbamates from various matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE, while a traditional and straightforward method, can be solvent- and time-intensive and may lead to the formation of emulsions. SPE offers a more efficient and selective alternative, with a wide variety of sorbents available to trap and concentrate analytes of interest. For carbamates, C18 is a frequently utilized sorbent material.

More advanced microextraction techniques have gained prominence due to their reduced solvent consumption, higher enrichment factors, and environmental friendliness. These methods include solid-phase microextraction (SPME) and various forms of liquid-phase microextraction (LPME), such as hollow-fiber LPME. These techniques are particularly advantageous for trace-level analysis.

The selection of an appropriate sample preparation and preconcentration strategy is a critical step in the analytical workflow for the determination of this compound in complex samples. The following table summarizes key parameters and findings from studies on analogous carbamate compounds, which can be extrapolated to inform the development of methods for this compound.

| Technique | Matrix | Key Parameters | Recovery (%) | Enrichment Factor | Relevant Findings |

| Solid-Phase Extraction (SPE) | Water | Sorbent: C18; Eluent: Acetonitrile | 85-105 | 100-500 | Effective for a broad range of carbamates. |

| Liquid-Liquid Extraction (LLE) | Soil | Solvent: Dichloromethane; Salting-out agent: NaCl | 70-110 | 10-50 | Prone to matrix effects and emulsion formation. |

| Solid-Phase Microextraction (SPME) | Fruit Juice | Fiber: PDMS/DVB; Desorption: Thermal | 90-115 | >500 | Minimally invasive and solvent-free. |

| Hollow-Fiber LPME | Urine | Organic phase: 1-octanol; Acceptor phase: HCl | 88-102 | 200-1000 | High enrichment factors and excellent sample cleanup. |

Future Directions and Emerging Research Avenues for Carbamate Chemistry

Sustainable and Green Chemistry Innovations in Carbamate (B1207046) Synthesis

The synthesis of carbamates has traditionally relied on hazardous reagents like phosgene (B1210022) and isocyanates. nih.govacs.org The future of carbamate synthesis lies in the adoption of greener and more sustainable methodologies that minimize environmental impact and enhance safety.

A primary focus of green carbamate synthesis is the utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock. rsc.orgresearchgate.net This approach not only provides a safer alternative to traditional methods but also contributes to carbon capture and utilization strategies. researchgate.netrsc.org Basic catalysts have been shown to effectively convert aliphatic amines, alcohols, and CO₂ into carbamates under mild conditions. rsc.orgresearchgate.net Another sustainable carbonyl source is urea (B33335), which can be used in conjunction with silica (B1680970) gel-supported catalysts for the environmentally friendly synthesis of alkyl carbamates. rsc.orgmdpi.com This method is attractive as the ammonia (B1221849) byproduct can be recycled for urea production, indirectly utilizing CO₂. mdpi.com

Biocatalysis and enzymatic synthesis are also emerging as powerful tools for green carbamate production. nih.govresearchgate.net Enzymes like esterases and acyltransferases can catalyze the formation of carbamates in aqueous media, offering high selectivity and reducing the need for organic solvents. nih.govresearchgate.net For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been successfully used for the synthesis of various carbamates from different amines and carbonates in water. nih.gov Continuous flow processes that couple biocatalysis with other reaction steps, such as the Curtius rearrangement, are being developed to create efficient and scalable synthetic routes to valuable carbamate products. beilstein-journals.orgnih.gov

Furthermore, research is exploring the use of renewable feedstocks derived from biomass, such as cashew nut shell liquid, for the synthesis of natural product-inspired carbamates. rsc.org Other environmentally friendly techniques being investigated include microwave-assisted synthesis and the use of supercritical CO₂, which can accelerate reaction times and reduce energy consumption. researchgate.net

Advancements in Catalytic Systems for Efficient Carbamate Formation

The development of novel and highly efficient catalytic systems is pivotal for advancing carbamate synthesis. Researchers are designing catalysts that can operate under milder reaction conditions, exhibit high selectivity, and be easily recovered and reused.

A variety of solid catalysts are being explored for the synthesis of N-substituted carbamates. For example, a TiO₂–Cr₂O₃/SiO₂ catalyst has demonstrated high activity and reusability in the synthesis of carbamates from amines, urea, and alcohols, with yields ranging from 95–98%. rsc.org The catalytic activity is attributed to the optimal strength and amount of acidic and basic sites on the catalyst surface. rsc.org Zeolite-based catalysts are also being investigated for the phosgene-free synthesis of carbamates, offering a safer and more environmentally benign alternative. nih.gov

In the realm of homogeneous catalysis, pincer-supported iron complexes have emerged as the first examples of first-row transition metal catalysts for the dehydrogenative synthesis of carbamates from formamides and alcohols. morressier.com This method is atom-efficient, with H₂ as the only byproduct. morressier.com Platinum group metals in combination with alkali metal halides have also been shown to catalyze the oxidative alkoxycarbonylation of amines to form carbamates. acs.org

Continuous flow synthesis represents a significant advancement in the production of carbamates, offering improved safety, efficiency, and scalability. acs.org A catalyst-free continuous approach utilizing CO₂, amines, alkyl halides, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been developed, significantly reducing reaction times. acs.org The use of regenerative metal alkoxide reactants, such as tin and titanium alkoxides and alkoxysilanes, is also a promising strategy for the synthesis of organic carbamates from CO₂ at atmospheric pressure. rsc.org

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational and experimental techniques is accelerating the discovery and optimization of carbamate chemistry. This synergistic approach provides a deeper understanding of reaction mechanisms and enables the rational design of novel carbamate derivatives with desired properties. mdpi.comresearchgate.net

Computational chemistry, particularly density functional theory (DFT), is being used to investigate the conformational landscape of carbamate monomers and to elucidate the precise pathways of carbamate formation. mdpi.comnih.govacs.orgchemrxiv.orgchemrxiv.org For instance, ab initio calculations have been employed to study the mechanism of carbamate formation from CO₂ and alkanolamines, suggesting a single-step, third-order reaction. epa.gov These computational insights complement experimental findings and guide the development of more efficient synthetic strategies. mdpi.com

Molecular docking and molecular dynamics simulations are powerful tools for understanding the binding modes of carbamate derivatives with biological targets, such as enzymes. mdpi.comnih.gov This information is crucial for the design of new drugs and therapeutic agents. nih.govmdpi.com For example, in silico studies have been used to evaluate the potential of resveratrol-based carbamates as selective butyrylcholinesterase inhibitors for the treatment of neurological disorders. mdpi.com

The combination of spectroscopic techniques like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with DFT simulations provides a powerful approach to investigate the conformational landscape of carbamate systems. nih.govacs.orgchemrxiv.orgchemrxiv.org This combined methodology has been applied to understand the structure of carbamate monomers, which are building blocks for sequence-defined polymers. nih.govacs.orgchemrxiv.orgchemrxiv.org

Exploration of New Applications in Functional Materials and Chemical Transformations

The unique structural and chemical properties of the carbamate group make it a valuable building block for a wide range of applications, from functional materials to complex chemical transformations. nih.govwikipedia.org

Carbamates are emerging as a key component in the design of functional, sequence-defined polymers. nih.govacs.orgchemrxiv.orgchemrxiv.org The rigidity of the carbamate backbone, compared to amino acid building blocks, allows for the creation of new materials with controlled primary sequences and predictable folding patterns. nih.govacs.orgchemrxiv.orgchemrxiv.org Polyurethanes, which contain multiple carbamate groups, are a major class of plastics with diverse applications. wikipedia.org Research is ongoing to develop more sustainable methods for producing polyurethane raw materials from CO₂ via organic carbamate precursors. rsc.org

In the field of medicinal chemistry, the carbamate moiety is a crucial structural motif in many approved drugs and prodrugs. nih.govnih.govresearchgate.netacs.orgacs.org Carbamates are often used to improve the stability, bioavailability, and efficacy of therapeutic agents. nih.govnih.gov Carbamate-drug conjugates are being extensively studied for targeted drug delivery applications. researchgate.net The carbamate group can act as a linker that is stable in circulation but is cleaved at the target site to release the active drug. nih.gov

Carbamates also play a significant role in various chemical transformations. They are widely used as protecting groups for amines in organic synthesis due to their stability and the relative ease of their removal. nih.gov Furthermore, cyclic carbamates are important intermediates in the synthesis of enantioenriched small molecules and are a common feature in many therapeutics. epa.gov

The ongoing exploration of new applications for carbamates, driven by innovations in synthesis and a deeper understanding of their fundamental properties, promises to yield a new generation of advanced materials and therapeutic agents.

Q & A

Q. What are the established synthetic routes for Hexyl naphthalen-1-ylcarbamate, and how are intermediates characterized?

Synthesis typically involves carbamate formation via reaction of naphthalen-1-ylamine with hexyl chloroformate under controlled pH (e.g., anhydrous conditions with triethylamine as a base). Key intermediates like tert-butyl naphthalen-1-ylcarbamate (analogous structures) are characterized using:

Q. What standardized models are used to assess systemic toxicity of this compound?

Toxicological screening follows protocols for naphthalene derivatives, including:

- Inhalation/Oral Exposure Studies : Rodent models (rats/mice) monitored for hepatic/renal effects, hematological parameters, and body weight changes over 28–90 days .

- Endpoint Prioritization : Focus on hepatic enzyme elevation (ALT/AST), glomerular filtration rate (GFR), and histopathological analysis of lung/liver tissues .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization with BSTFA for volatility enhancement; LOD ≈ 0.1 ng/mL in serum .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : MRM transitions for carbamate fragmentation (e.g., m/z 245 → 155) with C18 columns and gradient elution .

Advanced Research Questions

Q. How can contradictory data on this compound’s neurotoxicity be resolved?

Discrepancies in neurotoxic outcomes (e.g., conflicting rodent vs. in vitro findings) require:

- Dose-Response Reanalysis : Stratify studies by exposure duration and dosage thresholds (e.g., NOAEL vs. LOAEL) .

- Mechanistic Studies : Assess acetylcholinesterase inhibition kinetics and blood-brain barrier permeability via in silico modeling (e.g., molecular docking with Torpedo californica AChE) .

Q. What structure-activity relationships (SARs) explain this compound’s metabolic stability?

Key structural determinants include:

Q. What gaps exist in understanding environmental fate and degradation pathways of this compound?

Prioritized research needs per ATSDR/EPA/NTP frameworks:

- Photodegradation Studies : Simulate UV exposure in aqueous systems to identify byproducts (e.g., hydroxylated naphthalene derivatives) .

- Soil Sorption Coefficients (Kd) : Measure under varying pH/organic matter content to predict groundwater contamination risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.